molecular formula C6H7N3O2 B12283370 2-(5-Aminopyrimidin-2-yl)acetic acid

2-(5-Aminopyrimidin-2-yl)acetic acid

Cat. No.: B12283370
M. Wt: 153.14 g/mol
InChI Key: SHYOUXPXKMGATQ-UHFFFAOYSA-N
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Description

2-(5-Aminopyrimidin-2-yl)acetic acid is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopyrimidin-2-yl)acetic acid typically involves the reaction of 5-aminopyrimidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopyrimidin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino group in the pyrimidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

2-(5-Aminopyrimidin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-Aminopyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5-Aminopyrimidin-2-yl)acetic acid can be compared with other similar compounds, such as:

    2-Aminopyrimidine: A simpler derivative with similar chemical properties but different biological activities.

    5-Aminopyrimidine-2-carboxylic acid: Another derivative with a carboxyl group at a different position, leading to different reactivity and applications.

    2-(4-Aminopyrimidin-2-yl)acetic acid: A structural isomer with the amino group at a different position, affecting its chemical and biological properties.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-(5-aminopyrimidin-2-yl)acetic acid

InChI

InChI=1S/C6H7N3O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1,7H2,(H,10,11)

InChI Key

SHYOUXPXKMGATQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CC(=O)O)N

Origin of Product

United States

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